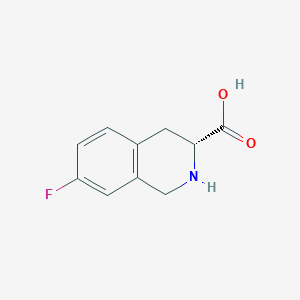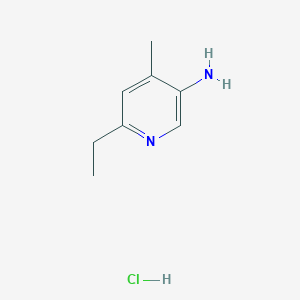carbonyl]carbamate](/img/structure/B15276941.png)
ethyl N-[(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate is a chemical compound with the molecular formula C12H11ClN4O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 3-chlorophenylhydrazine under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-(Z)-[2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl N-(Z)-[2-(2-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: Another similar compound with the chlorine atom in a different position.
The uniqueness of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate lies in its specific structural configuration, which may contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H11ClN4O3 |
|---|---|
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
ethyl N-[(2E)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10+ |
Clave InChI |
SQHROYQWWZYWAP-LICLKQGHSA-N |
SMILES isomérico |
CCOC(=O)NC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/C#N |
SMILES canónico |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
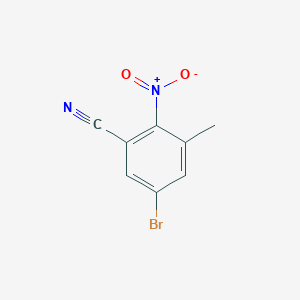
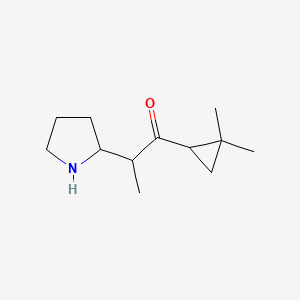
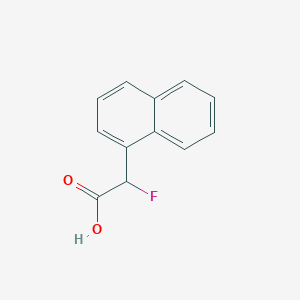
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

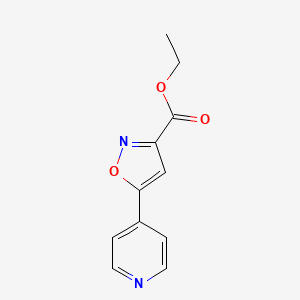
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
